1-(3-溴苄基)吡咯烷

描述

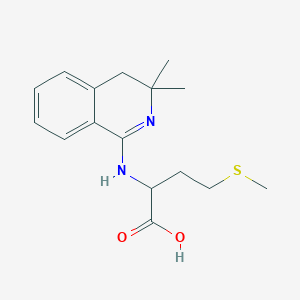

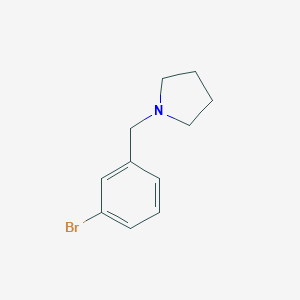

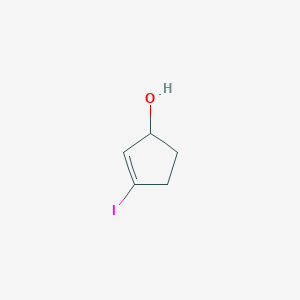

1-(3-Bromobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14BrN . It has a molecular weight of 240.14 g/mol .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-(3-Bromobenzyl)pyrrolidine, can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition of primary amines with diols . Another strategy is the ring construction from different cyclic or acyclic precursors or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 1-(3-Bromobenzyl)pyrrolidine includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The InChI key for this compound is LSOHXSNZFGGNPZ-UHFFFAOYSA-N .Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition reactions with alkenyl boronates and azomethine ylides .Physical And Chemical Properties Analysis

1-(3-Bromobenzyl)pyrrolidine has a molecular weight of 240.14 g/mol . It has a XLogP3 value of 3.5, indicating its partition coefficient between octanol and water . It has no hydrogen bond donor count and one hydrogen bond acceptor count .科学研究应用

抗氧化和抗胆碱能活性:

- 一项研究合成了具有生物活性的溴苯酚并研究了它们的自由基清除试验。这些分子表现出强大的抗氧化活性,并针对胆碱能酶进行了测试,显示出在抗氧化和抗胆碱能应用中的潜力 (Rezai 等人,2018)。

抗炎和镇痛特性:

- 对一系列吡咯烷-2-酮的研究表明它们具有作为抗炎/镇痛剂的潜力,一些化合物显示出与吲哚美辛等效的活性,但具有减少的致溃疡作用 (Ikuta 等人,1987)。

有机合成中的自由基环化:

- 一项研究探讨了 1-(2-溴苄基)-2-烷磺酰吡咯的氧化自由基环化,导致吡咯烷衍生物的形成。这一过程对合成有机化学具有重要意义 (Antonio 等人,1994)。

微生物活性:

- 描述了从 2-溴-4-(吡咯烷-1-基)吡啶-3-腈开始合成 2-巯基-4-(吡咯烷-1-基)吡啶衍生物,其中一些衍生物表现出显着的抑菌和抗结核活性 (Miszke 等人,2008)。

抗真菌活性:

- 合成的化合物 4-(5-((4-溴苄基)硫)-4-苯基-4H-1,2,4-三唑-3-基)吡啶表现出中等的抗真菌活性,突出了其在抗真菌应用中的潜力 (Mu 等人,2015)。

海洋红藻和自由基清除活性:

- 一项研究从海洋红藻中鉴定了具有有效自由基清除活性的高度溴化单酚和双酚,这可能有利于开发新的抗氧化剂 (Duan 等人,2007)。

用于传感应用的化学和电化学合成:

- 合成了醋酸乙烯基与吡咯的接枝共聚物,由于其导电性能,在气体和蒸汽传感中显示出潜力 (Hosseini & Entezami,2003)。

安全和危害

While specific safety and hazard information for 1-(3-Bromobenzyl)pyrrolidine is not available, general precautions should be taken while handling this compound. These include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Pyrrolidine derivatives, including 1-(3-Bromobenzyl)pyrrolidine, have significant potential in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring new synthetic strategies and investigating the biological profiles of new pyrrolidine compounds .

属性

IUPAC Name |

1-[(3-bromophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSOHXSNZFGGNPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586174 | |

| Record name | 1-[(3-Bromophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

168820-15-3 | |

| Record name | 1-[(3-Bromophenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)

![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)

![2-[3,6-bis(dimethylamino)-1H-xanthen-9-yl]-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B71717.png)